molecular formula C14H15NO4S2 B2428257 (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid CAS No. 301343-50-0

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid

Cat. No. B2428257
CAS RN: 301343-50-0
M. Wt: 325.4
InChI Key: VMDVEVOKSMZOLJ-YRNVUSSQSA-N
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Description

The compound “(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of furan-based compounds is a topic of ongoing research. Furan platform chemicals are being explored for their potential to replace traditional resources such as crude oil in the chemical industry . The synthesis of these compounds often involves reactions with furfural or 5-hydroxymethylfurfural, which are directly available from biomass .


Molecular Structure Analysis

The molecular structure of furan-based compounds can be quite complex. The furan ring in the molecule contributes to its aromaticity . The molecule also contains a thioxothiazolidin ring and a carboxylic acid group .


Chemical Reactions Analysis

Furan-based compounds can undergo a variety of chemical reactions. For example, they can easily undergo re-hydration, a reaction that leads to acyclic products . They can also participate in reactions with other organic compounds to form new molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan-based compounds can vary widely. Factors such as the presence of different functional groups and the overall structure of the molecule can influence these properties .

Scientific Research Applications

Anticancer and Antitumor Activities

A study focused on the synthesis of novel thioxothiazolidin-4-one derivatives, including variations of the compound , demonstrated significant anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds inhibited tumor growth, reduced ascites tumor volume, and suppressed tumor-induced endothelial proliferation, suggesting potential as anticancer therapies with the ability to inhibit tumor angiogenesis and tumor cell proliferation (S. Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction in Leukemia Cells

Another investigation into the anticancer effects associated with the thiazolidinone framework revealed that derivatives of the compound exhibited moderate to strong antiproliferative activity in human leukemia cell lines. The study highlighted the importance of electron-donating groups on the thiazolidinone moiety for anticancer properties, with certain derivatives showing potent anticancer activity and the ability to induce apoptosis (S. Chandrappa et al., 2009).

Anti-inflammatory Effects in Skin Diseases

Research into α-lipoic acid-based thiazolidinedione derivatives, related to the compound's framework, showed significant anti-inflammatory effects in models of allergic contact dermatitis. These derivatives were found to be potent activators of peroxisome proliferator-activated receptor gamma (PPARγ) and exhibited the ability to inhibit the proliferation of human keratinocytes and suppress interleukin-2 production, suggesting potential as oral and topical agents for treating inflammatory skin conditions (M. Venkatraman et al., 2004).

Antimicrobial Activities

A study on novel 4-thiazolidinones of nicotinic acid with amino-6-methylbenzothiazole demonstrated in vitro antimicrobial activity against various bacterial and fungal species. This suggests the potential of these compounds, related to the structure of the compound , for development into antimicrobial agents (N. Patel & Faiyazalam M. Shaikh, 2010).

Mechanism of Action

The mechanism of action of furan-based compounds can vary depending on their structure and the context in which they are used. Some furan-based compounds have been found to have antimicrobial activity . The exact mechanism of action of “(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid” is not clear from the available information.

Safety and Hazards

The safety and hazards associated with furan-based compounds can depend on various factors, including the specific structure of the compound and how it is used. Some furan-based compounds may have toxic effects .

Future Directions

The future directions for research on furan-based compounds are promising. There is ongoing interest in exploring the potential of these compounds in various applications, including as alternatives to traditional petroleum-based chemicals .

properties

IUPAC Name

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-8(2)6-10(13(17)18)15-12(16)11(21-14(15)20)7-9-4-3-5-19-9/h3-5,7-8,10H,6H2,1-2H3,(H,17,18)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDVEVOKSMZOLJ-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid

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